molecular formula C19H22N2O2 B2966672 N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide CAS No. 477848-93-4

N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide

Cat. No.: B2966672
CAS No.: 477848-93-4
M. Wt: 310.397
InChI Key: JBLRYSAGNHECGY-UHFFFAOYSA-N
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Description

N-Benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C20H24N2O2 and an average mass of 324.427 g/mol . It belongs to the class of organic compounds known as pyrrole carboxamides . Compounds based on this core structure are of significant interest in medicinal and synthetic chemistry research. Specifically, N-benzyl-1H-pyrrole-2-carboxamide serves as a key scaffold, and derivatives featuring substitutions at the 4-position of the pyrrole ring have been explored for their potential biological activities . Research into similar pyrrole-2-carboxamide compounds has shown that they can interact with biological targets such as mitogen-activated protein kinases (MAPKs) . Furthermore, novel synthetic methodologies, including efficient one-pot tandem reductive cyclization processes, are being developed for the construction of complex pyrrole-fused N-heterocycles, highlighting the ongoing relevance of such building blocks in chemical synthesis . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(15-9-5-2-6-10-15)16-11-17(20-13-16)19(23)21-12-14-7-3-1-4-8-14/h1,3-4,7-8,11,13,15,20H,2,5-6,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLRYSAGNHECGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide typically involves the reaction of benzylamine with 4-cyclohexanecarbonyl-1H-pyrrole-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

  • Halogenation :
    Bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., peroxides) may occur at position 5 due to steric and electronic effects . For example, analogous N-benzylpyrrole carboxamides undergo regioselective bromination at the less hindered position .

    Reaction ConditionsProductYieldReference
    NBS, benzoic peroxyanhydride, CCl₄, 40°C5-Bromo derivative14%
  • Nitration/Sulfonation :
    Limited by the ring’s deactivation, but meta-directing groups may enable sulfonation at position 3 under harsh acidic conditions .

NH Functionalization

The NH proton at position 1 is reactive due to its acidity (pKa ~17–20 for pyrroles).

  • Alkylation :
    Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives. For example, N-butyl-N-benzyl analogs are synthesized via this route .

    SubstrateReagentProductYieldReference
    N-Benzylpyrrole carboxamideButyl bromide, K₂CO₃N-Benzyl-N-butyl derivative61–69%
  • Acylation :
    Acetyl chloride or anhydrides under basic conditions form N-acyl derivatives, though steric hindrance from the benzyl group may reduce efficiency .

Radical-Mediated Reactions

The Barton decarboxylation mechanism offers insights into potential radical pathways :

  • Decarboxylation : While the compound lacks a free carboxylic acid, the carboxamide group may form radicals under photochemical conditions (e.g., Barton ester analogs) .

  • Halodecarboxylation : Reaction with BrCCl₃ or CCl₄ under light generates alkyl halides via a radical chain process, though yields depend on substituent stability .

Hydrolysis and Functional Group Interconversion

  • Carboxamide Hydrolysis :
    Strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions hydrolyze the carboxamide to a carboxylic acid, though the benzyl group may require harsher conditions .

  • Cyclohexanecarbonyl Cleavage :
    LiAlH₄ reduces the ketone to a CH₂ group, while ozonolysis could cleave the cyclohexane ring under specific conditions .

Cross-Coupling Reactions

If halogenated (e.g., brominated at position 5), the compound can participate in Suzuki or Heck couplings. For example:

  • Suzuki Coupling :
    Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

    Halogenated DerivativeCoupling PartnerProductYieldReference
    5-Bromo-N-benzylpyrrolePhenylboronic acid5-Phenyl derivative50–75%

Steric and Electronic Effects on Reactivity

  • Steric Hindrance : The bulky benzyl and cyclohexanecarbonyl groups limit reactivity at position 2 and 4, favoring transformations at position 5 .

  • Electron-Withdrawing Effects : The carboxamide and ketone groups reduce nucleophilicity, necessitating strong electrophiles or radical initiators for substitutions .

Scientific Research Applications

N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key structural distinctions include :

  • Substituent bulkiness : The benzyl group in the target compound is less bulky than the bicyclic terpene-derived (S)-fenchyl or (R)-bornyl groups in analogs .
  • Electronic effects : The cyclohexanecarbonyl group (electron-donating, saturated) contrasts with the electron-withdrawing 4-chloro-3-methylphenyl group in analogs 6 and 8 .
Pharmacological Implications

Compounds like N-(S)-fenchyl-5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxamide (6) and N-(R)-bornyl analogs (8) exhibit CB2 receptor antagonism, suggesting that the target compound may share similar receptor interactions. However, the benzyl substituent’s lower steric demand compared to fenchyl/bornyl groups could reduce CB2 affinity but improve solubility or metabolic stability .

Comparison with Heterocyclic Derivatives
  • 4-(2-Bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide ():

    • Molecular weight : 375.26 vs. ~390–400 (estimated for the target compound).
    • Substituents : A bromobenzoyl group (electron-deficient aromatic) replaces the cyclohexanecarbonyl group, likely enhancing electrophilic reactivity but reducing metabolic stability .
  • N-Benzyl-4-((thienopyrimidinone)methyl)cyclohexanecarboxamide (): Complexity: Incorporates a thieno[3,2-d]pyrimidinone ring (C28H29N3O3S, MW 487.6), introducing sulfur and additional hydrogen-bonding sites. This structure may target kinases or enzymes, diverging from the cannabinoid receptor focus of simpler pyrrole carboxamides .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Amide/Pyrrole) Molecular Weight Key Pharmacological Notes Synthesis Yield
N-Benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide Benzyl (amide), Cyclohexanecarbonyl (pyrrole) ~390–400 (est.) Potential CB2 modulation (inferred) Not reported
N-(S)-Fenchyl-pyrrole carboxamide (6) (S)-Fenchyl (amide), 4-Chloro-3-methylphenyl (pyrrole) ~450 (est.) CB2 antagonist, 70% yield 70%
N-(R)-Bornyl-pyrrole carboxamide (8) (R)-Bornyl (amide), 4-Chloro-3-methylphenyl (pyrrole) ~450 (est.) CB2 antagonist, 53% yield 53%
4-(2-Bromobenzoyl)-N-cyclohexyl-pyrrole-2-carboxamide Cyclohexyl (amide), 2-Bromobenzoyl (pyrrole) 375.26 Unreported bioactivity Not reported
Thienopyrimidinone derivative Benzyl (amide), Thienopyrimidinone (pyrrole) 487.6 Likely kinase/enzyme targeting Not reported

Research Findings and Trends

  • Steric vs. Electronic Effects : Bulky terpene-derived amines (e.g., fenchyl, bornyl) enhance CB2 receptor affinity but may limit bioavailability. The benzyl group in the target compound offers a balance of lipophilicity and solubility .
  • Metabolic Stability : Saturated cyclohexanecarbonyl groups (target compound) resist oxidative metabolism better than aromatic substituents (e.g., bromobenzoyl in ) .
  • Diverse Targeting: Thienopyrimidinone derivatives () demonstrate how heterocyclic expansion can redirect biological activity toward non-cannabinoid targets .

Biological Activity

N-benzyl-4-cyclohexanecarbonyl-1H-pyrrole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its biological activities against various pathogens. This article synthesizes findings from several studies to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound belongs to a class of pyrrole derivatives that have been explored for their pharmacological properties. The synthesis typically involves the reaction of benzylamine with cyclohexanecarbonyl chloride and subsequent cyclization to form the pyrrole ring. The structural characteristics, including the presence of electron-withdrawing groups, play a crucial role in determining its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The compound was evaluated using minimum inhibitory concentration (MIC) assays, revealing significant antibacterial activity.

Pathogen MIC (µg/mL) Activity Level
Mycobacterium tuberculosis< 0.016Potent
Mycobacterium avium250Moderate
Mycobacterium kansasii125Moderate

These results suggest that the compound is particularly effective against drug-resistant strains of tuberculosis, making it a candidate for further development as an anti-TB agent .

The mechanism by which this compound exerts its effects appears to involve inhibition of specific bacterial enzymes and pathways critical for mycolic acid biosynthesis in Mycobacterium species. Studies have shown that this compound targets the MmpL3 protein, which is essential for maintaining the integrity of the bacterial cell wall .

Case Studies

In one notable study, researchers synthesized a series of pyrrole derivatives, including this compound, and assessed their activity against various strains of Mycobacterium. The findings indicated that structural modifications significantly impacted antimicrobial potency, with certain substitutions enhancing efficacy while maintaining low cytotoxicity .

Another case involved evaluating the compound's stability and metabolic profile in vivo. It was found to exhibit good microsomal stability, with minimal inhibition of hERG K+ channels, indicating a favorable safety profile for further development .

Q & A

Q. How do membrane separation technologies improve purification?

  • Methodological Answer : Compare:
  • Nanofiltration : For solvent exchange or concentrating reaction mixtures.
  • Reverse Osmosis (RO) : To remove inorganic salts post-synthesis.
    Optimize membrane pore size and material (e.g., polyamide vs. cellulose acetate) using permeability-selectivity trade-off analysis .

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